molecular formula C5H5Br2NO2 B1438063 2-Bromo-3-hydroxypyridine 1-oxide hydrobromide CAS No. 1188265-57-7

2-Bromo-3-hydroxypyridine 1-oxide hydrobromide

Cat. No.: B1438063
CAS No.: 1188265-57-7
M. Wt: 270.91 g/mol
InChI Key: JVRPRBLKUIMQFM-UHFFFAOYSA-N
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Description

2-Bromo-3-hydroxypyridine 1-oxide hydrobromide is a pyridine derivative with the molecular formula C5H5Br2NO2 and a molecular weight of 270.91 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

2-Bromo-3-hydroxypyridine 1-oxide hydrobromide plays a crucial role in biochemical reactions, particularly as an inhibitor of bromodomains. Bromodomains are protein domains that recognize acetylated lysine residues, which are important in the regulation of gene expression. The compound interacts with these bromodomains, inhibiting their function and thereby affecting gene expression . Additionally, this compound interacts with various enzymes and proteins, influencing their activity and stability.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in cell cycle regulation, apoptosis, and differentiation . Furthermore, it impacts cellular metabolism by interacting with metabolic enzymes, altering their activity and the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits the activity of bromodomains by binding to their acetyl-lysine recognition sites, preventing them from interacting with acetylated histones . This inhibition leads to changes in gene expression and cellular function. Additionally, the compound can modulate enzyme activity by binding to their active sites, either inhibiting or activating them depending on the context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate gene expression and enzyme activity without causing significant toxicity . At higher doses, it can induce toxic effects, including cell death and tissue damage. These dosage-dependent effects are crucial for determining the safe and effective use of the compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for cellular metabolism, influencing the levels of metabolites and the overall metabolic flux . The compound can affect pathways related to energy production, biosynthesis, and detoxification, highlighting its broad impact on cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions determine the compound’s localization and accumulation within specific cellular compartments. Understanding these transport mechanisms is important for predicting the compound’s effects and optimizing its use in biochemical research.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. This localization is crucial for its function, as it ensures that the compound interacts with the appropriate biomolecules and pathways.

Preparation Methods

The synthesis of 2-Bromo-3-hydroxypyridine 1-oxide hydrobromide typically involves the bromination of 3-hydroxypyridine followed by oxidation to form the 1-oxide derivative. The reaction conditions often require the use of bromine or a brominating agent in the presence of a suitable solvent. Industrial production methods may involve large-scale bromination and oxidation processes to ensure high yield and purity .

Chemical Reactions Analysis

2-Bromo-3-hydroxypyridine 1-oxide hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the compound into less oxidized forms.

    Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Scientific Research Applications

2-Bromo-3-hydroxypyridine 1-oxide hydrobromide has several scientific research applications:

Comparison with Similar Compounds

2-Bromo-3-hydroxypyridine 1-oxide hydrobromide can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-bromo-1-oxidopyridin-1-ium-3-ol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO2.BrH/c6-5-4(8)2-1-3-7(5)9;/h1-3,8H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRPRBLKUIMQFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C([N+](=C1)[O-])Br)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60662789
Record name 2-Bromo-1-oxo-1lambda~5~-pyridin-3-ol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188265-57-7
Record name 2-Bromo-1-oxo-1lambda~5~-pyridin-3-ol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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